molecular formula C15H18BrNO3 B11169494 Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate

Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate

Cat. No.: B11169494
M. Wt: 340.21 g/mol
InChI Key: XXVGXKXTABGWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (triethylamine).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

Major Products

Scientific Research Applications

Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(2-phenoxy-3-pyridinyl)carbonyl]piperidine-4-carboxylate
  • Ethyl 1-[(2-bromobutanoyl)piperidine-3-carboxylate

Uniqueness

Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate is unique due to the presence of the 2-bromophenyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate for the synthesis of compounds with unique biological activities and material properties .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

ethyl 1-(2-bromobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-2-20-15(19)11-6-5-9-17(10-11)14(18)12-7-3-4-8-13(12)16/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

XXVGXKXTABGWMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.